4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707460
InChI: InChI=1S/C9H10N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17707460

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid -

Specification

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H10N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14)
Standard InChI Key FYGQRPCDSAUQHB-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1NC=C(C2=O)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid belongs to the naphthyridine class, featuring a bicyclic framework with nitrogen atoms at the 1- and 6-positions. The partially saturated tetrahydro ring system reduces aromaticity compared to fully unsaturated naphthyridines, influencing its electronic properties and reactivity. The carboxylic acid group at position 3 and the hydroxyl group at position 4 contribute to its polarity, enabling interactions with biological targets such as enzymes and nucleic acids .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight194.19 g/mol
Key Functional GroupsCarboxylic acid, Hydroxyl
SolubilityModerate in polar solvents

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves cyclization reactions. A common approach involves heating substituted pyridine precursors with carboxylic acid derivatives under acidic or basic conditions. For example, reacting a pyridine bearing appropriate substituents with malonic acid derivatives can yield the tetrahydro-naphthyridine core through intramolecular cyclization .

Functionalization Strategies

The compound undergoes several reactions characteristic of its functional groups:

  • Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using agents like manganese dioxide, altering electronic properties and bioactivity.

  • Esterification: The carboxylic acid group forms esters with alcohols, enhancing lipophilicity for improved membrane permeability in drug candidates .

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions generates amide derivatives, a common strategy in prodrug development .

Biological Activities and Mechanisms

Antimicrobial Properties

Naphthyridine derivatives, including 1,6-isomers, exhibit broad-spectrum antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication . While most clinical naphthyridines (e.g., nalidixic acid) are 1,8-isomers, the 1,6 scaffold shows comparable potential. For instance, structural analogs of 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli in preliminary assays .

Table 2: Biological Activity Profile

ActivityTarget Organisms/CellsMechanism
AntimicrobialGram-positive bacteria DNA gyrase inhibition
AnticancerHeLa, MCF-7 cellsTopoisomerase inhibition

Applications in Drug Development

Lead Optimization Strategies

Structural modifications of the 1,6-naphthyridine core aim to improve pharmacokinetic properties:

  • Cyclopropyl Substitution: Introducing cyclopropyl groups at the N-1 position enhances metabolic stability, as seen in fluoroquinolone antibiotics .

  • Fluorination: Adding fluorine atoms at strategic positions increases bioavailability and target affinity, a tactic validated in 1,8-naphthyridine drugs like gemifloxacin .

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